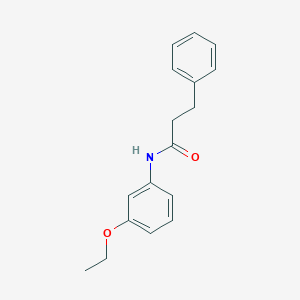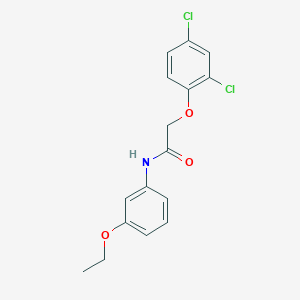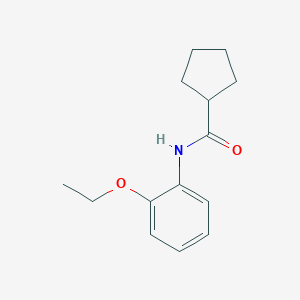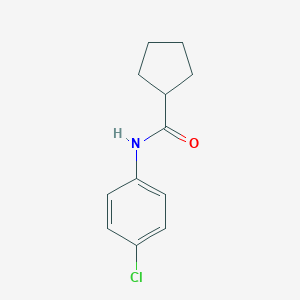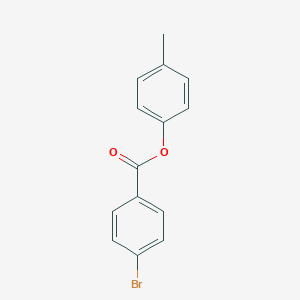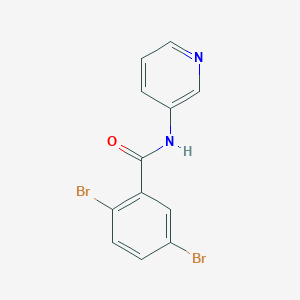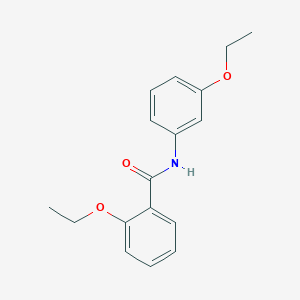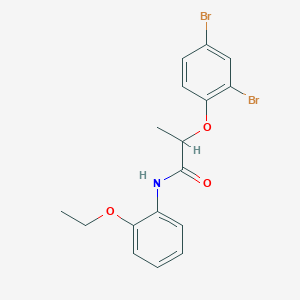
N-(2-sec-butylphenyl)-2-(4-chlorophenoxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-sec-butylphenyl)-2-(4-chlorophenoxy)acetamide, also known as BPCA, is a chemical compound that has gained significant interest in scientific research due to its potential therapeutic properties. BPCA belongs to the class of compounds known as fenamates, which are nonsteroidal anti-inflammatory drugs (NSAIDs) that have been used to treat pain and inflammation. However, BPCA has been found to have unique properties that make it a promising candidate for the treatment of various diseases.
Wissenschaftliche Forschungsanwendungen
N-(2-sec-butylphenyl)-2-(4-chlorophenoxy)acetamide has been found to have potential therapeutic properties for various diseases, including cancer, Alzheimer's disease, and inflammatory bowel disease. In cancer research, N-(2-sec-butylphenyl)-2-(4-chlorophenoxy)acetamide has been shown to inhibit the growth of cancer cells and promote apoptosis, or programmed cell death. In Alzheimer's disease research, N-(2-sec-butylphenyl)-2-(4-chlorophenoxy)acetamide has been found to reduce the accumulation of amyloid-beta, a protein that is associated with the development of Alzheimer's disease. In inflammatory bowel disease research, N-(2-sec-butylphenyl)-2-(4-chlorophenoxy)acetamide has been shown to reduce inflammation and improve intestinal barrier function.
Wirkmechanismus
The exact mechanism of action of N-(2-sec-butylphenyl)-2-(4-chlorophenoxy)acetamide is not fully understood. However, it is believed to work by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation. N-(2-sec-butylphenyl)-2-(4-chlorophenoxy)acetamide has also been found to modulate the activity of various signaling pathways that are involved in cell growth and survival.
Biochemical and Physiological Effects
N-(2-sec-butylphenyl)-2-(4-chlorophenoxy)acetamide has been found to have various biochemical and physiological effects. In cancer research, N-(2-sec-butylphenyl)-2-(4-chlorophenoxy)acetamide has been shown to induce cell cycle arrest and promote apoptosis. In Alzheimer's disease research, N-(2-sec-butylphenyl)-2-(4-chlorophenoxy)acetamide has been found to reduce the accumulation of amyloid-beta and improve cognitive function. In inflammatory bowel disease research, N-(2-sec-butylphenyl)-2-(4-chlorophenoxy)acetamide has been shown to reduce inflammation and improve intestinal barrier function.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(2-sec-butylphenyl)-2-(4-chlorophenoxy)acetamide in lab experiments is that it has been found to have low toxicity and high selectivity for COX-2 inhibition. This makes it a promising candidate for the development of new drugs for the treatment of various diseases. However, one limitation of using N-(2-sec-butylphenyl)-2-(4-chlorophenoxy)acetamide in lab experiments is that it has poor solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the research and development of N-(2-sec-butylphenyl)-2-(4-chlorophenoxy)acetamide. One direction is to investigate its potential as a therapeutic agent for other diseases, such as diabetes and cardiovascular disease. Another direction is to develop new formulations of N-(2-sec-butylphenyl)-2-(4-chlorophenoxy)acetamide that improve its solubility and bioavailability. Additionally, further research is needed to fully understand the mechanism of action of N-(2-sec-butylphenyl)-2-(4-chlorophenoxy)acetamide and its potential side effects.
Conclusion
In conclusion, N-(2-sec-butylphenyl)-2-(4-chlorophenoxy)acetamide, or N-(2-sec-butylphenyl)-2-(4-chlorophenoxy)acetamide, is a chemical compound that has gained significant interest in scientific research due to its potential therapeutic properties. N-(2-sec-butylphenyl)-2-(4-chlorophenoxy)acetamide has been found to have unique properties that make it a promising candidate for the treatment of various diseases. Further research is needed to fully understand the mechanism of action of N-(2-sec-butylphenyl)-2-(4-chlorophenoxy)acetamide and its potential side effects, as well as to investigate its potential as a therapeutic agent for other diseases.
Synthesemethoden
N-(2-sec-butylphenyl)-2-(4-chlorophenoxy)acetamide can be synthesized through a multistep process that involves the reaction of 2-sec-butylphenol with 4-chlorophenol to form 2-(4-chlorophenoxy)-2-sec-butylphenol. This compound is then reacted with ethyl chloroacetate to form ethyl 2-(4-chlorophenoxy)-2-sec-butylphenylacetate. Finally, this compound is hydrolyzed to form N-(2-sec-butylphenyl)-2-(4-chlorophenoxy)acetamide.
Eigenschaften
Molekularformel |
C18H20ClNO2 |
|---|---|
Molekulargewicht |
317.8 g/mol |
IUPAC-Name |
N-(2-butan-2-ylphenyl)-2-(4-chlorophenoxy)acetamide |
InChI |
InChI=1S/C18H20ClNO2/c1-3-13(2)16-6-4-5-7-17(16)20-18(21)12-22-15-10-8-14(19)9-11-15/h4-11,13H,3,12H2,1-2H3,(H,20,21) |
InChI-Schlüssel |
QNNBLCVMFQLQAZ-UHFFFAOYSA-N |
SMILES |
CCC(C)C1=CC=CC=C1NC(=O)COC2=CC=C(C=C2)Cl |
Kanonische SMILES |
CCC(C)C1=CC=CC=C1NC(=O)COC2=CC=C(C=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




